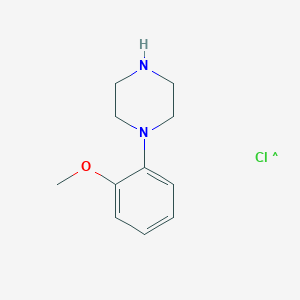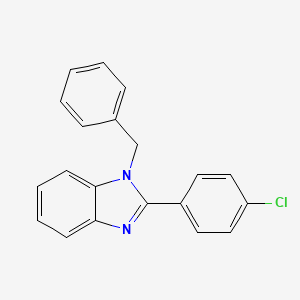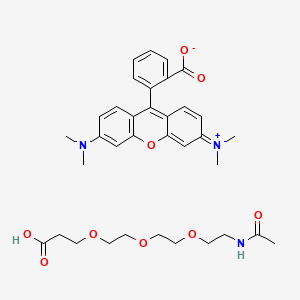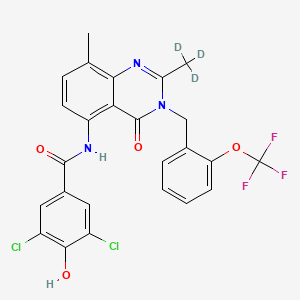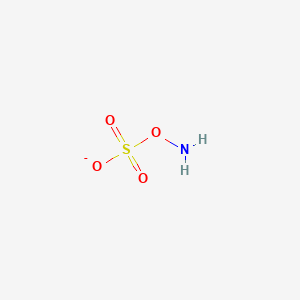
Cryptophycin analog 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryptophycin analog 1 is a synthetic derivative of cryptophycin, a class of cytotoxic sixteen-membered macrocyclic depsipeptides. This compound was first isolated from cyanobacteria of the genus Nostoc in 1990. This compound exhibits potent antiproliferative activity against drug-resistant cancer cells, making it a promising candidate for chemotherapy .
Vorbereitungsmethoden
Cryptophycin analog 1 can be synthesized through various synthetic routes. One common method involves the total synthesis of the compound from commercially available starting materials. The synthesis typically involves multiple steps, including the formation of key intermediates and the final macrocyclization step. The reaction conditions often require the use of protecting groups, coupling reagents, and catalysts to achieve high yields and purity .
This may include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions .
Analyse Chemischer Reaktionen
Cryptophycin analog 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce different substituents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cryptophycin analog 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Cryptophycin analog 1 exerts its effects by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, and prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
The molecular targets of this compound include the vinca domain of tubulin, where it binds and induces conformational changes that inhibit microtubule polymerization. This mechanism of action is similar to that of vinca alkaloids, another class of microtubule inhibitors .
Vergleich Mit ähnlichen Verbindungen
Cryptophycin analog 1 is unique among similar compounds due to its potent cytotoxicity and ability to overcome drug resistance in cancer cells. Some similar compounds include:
Cryptophycin-52: A synthetic analog of cryptophycin-1 that has been investigated in clinical trials for its anticancer properties.
Dolastatin 10: A marine natural product with potent cytotoxicity that is used as a payload in antibody-drug conjugates for targeted cancer therapy.
Maytansine: Another microtubule inhibitor that is used in antibody-drug conjugates for cancer treatment.
This compound stands out due to its high potency and ability to target drug-resistant cancer cells, making it a valuable compound for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C37H48ClN3O8 |
|---|---|
Molekulargewicht |
698.2 g/mol |
IUPAC-Name |
(3S,10R,13E,16S)-16-[(1S)-1-[(2R,3R)-3-[4-(aminomethyl)phenyl]oxiran-2-yl]ethyl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C37H48ClN3O8/c1-21(2)16-30-35(44)47-28(22(3)32-33(49-32)25-13-10-23(19-39)11-14-25)8-7-9-31(42)41-27(18-24-12-15-29(46-6)26(38)17-24)34(43)40-20-37(4,5)36(45)48-30/h7,9-15,17,21-22,27-28,30,32-33H,8,16,18-20,39H2,1-6H3,(H,40,43)(H,41,42)/b9-7+/t22-,27+,28-,30-,32+,33+/m0/s1 |
InChI-Schlüssel |
VGYCIPORVJQZDT-YXCXXXRFSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=C(C=C4)CN |
Kanonische SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=C(C=C4)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)
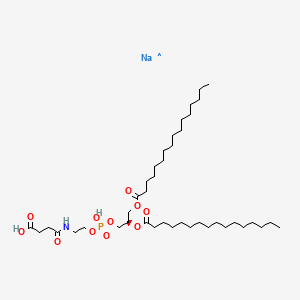
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
